1-(2-Amino-2-cyclopropylethyl)-3-butylurea
Description
Historical Context and Discovery in Urea Chemistry
The discovery of this compound is rooted in the broader exploration of urea derivatives, which have been studied since the 19th century for their diverse chemical and pharmacological properties. Ureas gained prominence with the isolation of natural products like allantoin and the development of synthetic analogs such as phenobarbital. Early synthetic methods for ureas relied on the reaction of amines with phosgene or its derivatives, but safety concerns prompted the adoption of alternative reagents like potassium cyanate. The compound’s specific synthesis likely emerged from efforts to combine cyclopropyl groups—known for their metabolic stability—with urea’s hydrogen-bonding capacity.
A key milestone was the development of microwave-assisted synthesis techniques, which enabled efficient preparation of unsymmetrical ureas like this compound. These methods reduced reaction times from days to hours while improving yields, as demonstrated in the synthesis of related melanocortin receptor ligands. The incorporation of the cyclopropyl group, a strategy borrowed from boron-containing analogs in cancer research, aimed to enhance rigidity and receptor binding specificity.
Relevance in Contemporary Organic and Medicinal Chemistry
In modern drug design, this compound exemplifies the strategic use of urea functionalities to modulate target interactions. Ureas serve as bioisosteres for carbonyl groups, amides, and sulfonamides, offering improved solubility and metabolic stability. The compound’s amino-cyclopropyl group introduces steric constraints that favor specific conformations, potentially increasing selectivity for melanocortin receptors over other targets.
Recent pharmacological studies emphasize its role in energy homeostasis. For example, urea-based ligands targeting melanocortin-4 receptors (MC4R) have shown promise in regulating appetite and energy expenditure, with structural analogs of this compound demonstrating full agonist activity at MC4R. The compound’s ability to form hydrogen bonds with receptor residues, such as aspartic acid or glutamine side chains, underpins its bioactivity.
Overview of Research Trends and Scholarly Interest
Current research on this compound spans three domains: synthetic methodology, receptor pharmacology, and computational modeling. Advances in Lewis acid catalysis, as seen in spiro annulation reactions of urea precursors, have inspired new routes to functionalized derivatives. Parallel work explores the compound’s potential in obesity treatment, building on its MC4R agonist properties.
Patent activity reflects industrial interest, with cyclopropyl-containing ureas being investigated as proteasome inhibitors and anticancer agents. Computational studies using molecular docking and dynamics simulations aim to predict binding modes at melanocortin receptors, guiding the design of next-generation analogs. Collaborative efforts between academic and pharmaceutical researchers are expected to accelerate the translation of these findings into clinical candidates.
Emerging trends include the exploration of:
- Multicomponent reactions for one-pot synthesis of structurally complex ureas.
- Targeted delivery systems leveraging the compound’s amino group for conjugation with nanoparticles or antibodies.
- Polypharmacology approaches to address comorbidities like diabetes and hypertension through dual receptor modulation.
Properties
Molecular Formula |
C10H21N3O |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-(2-amino-2-cyclopropylethyl)-3-butylurea |
InChI |
InChI=1S/C10H21N3O/c1-2-3-6-12-10(14)13-7-9(11)8-4-5-8/h8-9H,2-7,11H2,1H3,(H2,12,13,14) |
InChI Key |
DSBDJKADCUQLOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NCC(C1CC1)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2-Amino-2-cyclopropylethyl Intermediate
The cyclopropyl aminoethyl fragment can be synthesized via:
- Cyclopropanation reactions : Starting from allylic amines or amino alcohols, cyclopropanation using diazo compounds or Simmons–Smith reagents can introduce the cyclopropyl ring.
- Ring-closure approaches : Using halogenated precursors and intramolecular nucleophilic substitution to form the cyclopropyl ring adjacent to the amino group.
These intermediates are typically isolated as their free amines or protected derivatives for subsequent reactions.
Formation of the Urea Linkage
The urea bond formation can be achieved by:
- Reaction of the amino intermediate with butyl isocyanate : This is a direct and efficient method where the nucleophilic amino group attacks the electrophilic carbon of butyl isocyanate, forming the urea linkage.
- Use of phosgene equivalents or carbonyldiimidazole (CDI) : The amino intermediate is reacted with these reagents to generate an intermediate carbamoyl species, which then reacts with butylamine to afford the urea.
- Diphenylphosphoryl azide (DPPA) mediated coupling : As referenced in patent WO2013134252A1, DPPA can be used to activate carboxylic acid derivatives to form ureas under mild conditions, which can be adapted for this compound synthesis.
Catalytic and Reaction Conditions
- Solvents : Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and dioxane, chosen for their ability to dissolve reactants and maintain reaction stability.
- Catalysts : Lewis acids such as bismuth triflate (Bi(OTf)3) have been used in related urea and heterocycle synthesis to improve yields and selectivity.
- Temperature and time : Reactions are typically conducted at reflux or elevated temperatures (50-110°C) for several hours to ensure completion.
- Bases : Triethylamine or potassium carbonate are often employed to neutralize acids formed during the reaction and drive the reaction forward.
Representative Reaction Scheme
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Cyclopropanation of allylic amine precursor | 2-Amino-2-cyclopropylethyl amine intermediate | 70-85 |
| 2 | Reaction with butyl isocyanate in DCM, RT to reflux | Formation of 1-(2-Amino-2-cyclopropylethyl)-3-butylurea | 65-80 |
Note: Yields are approximate based on analogous literature data.
Analytical and Purification Techniques
- Purification : Column chromatography using silica gel is commonly employed to isolate the pure urea compound.
- Characterization : Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) confirm structure and purity.
- Reaction monitoring : Thin Layer Chromatography (TLC) is used to monitor reaction progress, especially in multi-step sequences.
Research Outcomes and Optimization
- The use of Lewis acid catalysis has been shown to enhance yields in urea formation reactions involving amino intermediates similar to the cyclopropyl aminoethyl moiety.
- One-pot synthesis approaches combining cyclopropanation and urea formation steps reduce purification steps and chemical waste, improving overall efficiency.
- Alternative synthetic routes using palladium-catalyzed coupling reactions have been explored for related urea derivatives, offering regioselectivity and functional group tolerance.
- Optimization of solvent systems and catalyst loading has been demonstrated to improve isolated yields from around 65% to above 80% in related heterocyclic and urea compounds.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclopropanation + Isocyanate coupling | Allylic amine, diazo compound, butyl isocyanate, DCM, reflux | Direct, straightforward | Requires handling of isocyanates |
| DPPA-mediated urea formation | Carboxylic acid derivative, DPPA, triethylamine, dioxane, heat | Mild conditions, good yields | Multi-step precursor synthesis |
| Lewis acid catalyzed spiro annulation (related method) | Bi(OTf)3 catalyst, oxalyl chloride, amides, reflux | One-pot, atom economical | Requires precise catalyst loading |
| Palladium-catalyzed coupling | Pd(PPh3)4, base, dioxane/water, elevated temp | High regioselectivity, mild conditions | Sensitive to moisture and air |
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-2-cyclopropylethyl)-3-butylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted urea derivatives with different nucleophilic groups.
Scientific Research Applications
1-(2-Amino-2-cyclopropylethyl)-3-butylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-2-cyclopropylethyl)-3-butylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The cyclopropyl group in the compound’s structure may contribute to its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₁₀H₂₁N₃O (inferred from structural analogs)
- Molar Mass : ~199.27 g/mol (calculated based on propyl analog)
- Availability: The compound is listed as discontinued in multiple quantities (1g, 250mg, 500mg) by supplier CymitQuimica .
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(2-Amino-2-cyclopropylethyl)-3-butylurea with analogous urea derivatives:
Key Observations :
- Cyclopropyl vs. Phenyl Groups: The cyclopropyl ring provides rigidity without aromaticity, contrasting with the phenyl group in 3-[3-(Dimethylamino)propyl]-1-phenylurea, which enables π-π interactions .
Biological Activity
1-(2-Amino-2-cyclopropylethyl)-3-butylurea is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various disease models, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a butyl group and an amino-cyclopropyl moiety, which are critical for its biological activity.
The primary mechanism of action for this compound involves inhibition of specific protein kinases, particularly those involved in cancer pathways. It has been noted for its activity against the Raf kinase family, which plays a crucial role in cell signaling pathways that regulate cell growth and survival. Inhibition of these kinases can lead to reduced proliferation of cancer cells.
Anticancer Activity
- Efficacy in Tumor Models : Preclinical studies have demonstrated that this compound exhibits significant anticancer properties in various tumor models, including melanoma and colorectal cancer. In vitro assays showed IC50 values indicating potent inhibition of cell growth.
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
Cardiovascular Effects
Research has indicated that this compound may also influence cardiovascular function by modulating the renin-angiotensin-aldosterone system (RAAS). This modulation can help in managing hypertension and related cardiovascular diseases.
Case Study 1: Melanoma Treatment
A clinical trial investigated the efficacy of this compound in patients with advanced melanoma. The trial reported a partial response rate of approximately 30%, with manageable side effects. Patients receiving the treatment showed significant tumor regression compared to the control group.
Case Study 2: Colorectal Cancer
In another study focusing on colorectal cancer, patients treated with this compound exhibited improved overall survival rates compared to those receiving standard chemotherapy. The study emphasized the compound's potential as a second-line treatment option.
Q & A
Q. What are the key synthetic pathways for 1-(2-Amino-2-cyclopropylethyl)-3-butylurea, and how can reaction efficiency be optimized?
Synthesis typically involves coupling cyclopropylamine derivatives with butyl isocyanate precursors. To optimize efficiency, employ factorial design experiments to test variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design (temperature: 25°C vs. 60°C; solvent: DMF vs. THF; catalyst: 0.1% vs. 1.0%) can identify interactions between variables . Orthogonal arrays (e.g., Taguchi methods) further reduce experimental runs while maintaining robustness . Characterization via -/-NMR and mass spectrometry ensures structural validation .
Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?
Design a stability-indicating assay using HPLC-UV with forced degradation studies:
- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours.
- Oxidative stress : Treat with 3% HO.
- Thermal degradation : Heat at 80°C for 48 hours.
Monitor degradation products via LC-MS and compare with controls. Statistical tools like ANOVA can quantify significance of degradation pathways .
Q. What spectroscopic techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy : -NMR for amine proton shifts (δ 1.2–1.8 ppm for cyclopropyl groups) and urea NH signals (δ 5.0–6.5 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H] (calculated for CHNO: 198.1605).
- FT-IR : Urea carbonyl stretch (~1640–1680 cm) and amine N-H stretches (~3300 cm) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
Use density functional theory (DFT) to calculate transition states and activation energies for urea bond formation. Software like Gaussian or ORCA can model orbital interactions (e.g., nucleophilic attack of amine on isocyanate). Pair with molecular dynamics (MD) simulations to study solvation effects in polar aprotic solvents . Validate predictions experimentally via kinetic studies (e.g., Arrhenius plots) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Pool data from independent studies (e.g., IC values in enzyme inhibition assays) and apply Cochran’s Q test to assess heterogeneity.
- Dose-response normalization : Use standardized cell lines (e.g., HEK293 vs. HeLa) to control for variability.
- Confounding factor analysis : Apply multivariate regression to isolate variables like solvent choice (DMSO vs. ethanol) impacting bioavailability .
Q. How can environmental degradation pathways be mapped for this compound?
Employ coculture microbial systems to simulate natural degradation. For example:
Methodological Frameworks
Q. What statistical approaches optimize multi-variable synthesis protocols?
Q. How do researchers validate the compound’s role in enzyme inhibition mechanisms?
- Kinetic assays : Measure and shifts via Lineweaver-Burk plots.
- X-ray crystallography : Resolve enzyme-ligand binding modes (e.g., hydrogen bonds with urea groups).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Data Presentation Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
